![molecular formula C9H7FN4O B2816351 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 331434-05-0](/img/structure/B2816351.png)
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide
Overview
Description
4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound with the molecular formula C9H7FN4O . It has a molecular weight of 206.18 . This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI code for 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is 1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Drug Discovery
The 1,2,3-triazoles, which include “4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide”, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and strong dipole moment, which make them structurally resembling to the amide bond .
Polymer Chemistry
1,2,3-triazoles have been used extensively in polymer chemistry . Their high chemical stability and strong dipole moment make them ideal for creating durable and versatile polymers .
Supramolecular Chemistry
In the field of supramolecular chemistry, 1,2,3-triazoles play a significant role due to their hydrogen bonding ability . They can form stable complexes with various guest molecules, enabling the construction of complex supramolecular architectures .
Bioconjugation
1,2,3-triazoles are also used in bioconjugation . They can act as a linker between two biomolecules, allowing for the creation of hybrid molecules with new properties .
Fluorescent Imaging
1,2,3-triazoles have found applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological processes .
Materials Science
In materials science, 1,2,3-triazoles have been used to create new materials with unique properties . For example, complex 4 can selectively adsorb sulfate-containing dyes by Lewis acid–base interactions .
Antibacterial Agents
1,2,4-triazoles, a close relative of 1,2,3-triazoles, have shown significant antibacterial activity . This suggests that “4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide” could potentially be used as an antibacterial agent .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Given the promising results of 1,2,4-triazole derivatives in anticancer research, further studies on 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide and similar compounds could be beneficial.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against tumor cell lines .
Mode of Action
It is known that the compound’s structure can be modified to control its adsorption behavior, significantly improving its inhibitory efficiency .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to cytotoxic activities against tumor cell lines .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against tumor cell lines .
Action Environment
The action, efficacy, and stability of “4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide” can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLTTXQVAMGCIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C=NN=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330939 | |
Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666112 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide | |
CAS RN |
331434-05-0 | |
Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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